molecular formula C8H14NO4PS3 B13830680 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B13830680
M. Wt: 315.4 g/mol
InChI Key: RDGMLWWLDZWCIA-UHFFFAOYSA-N
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Description

5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a phosphinothioyl group, and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a diethoxyphosphinothioyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH, as well as purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the phosphinothioyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and phosphinothioyl-containing molecules. Examples are:

  • 5-(Diethoxyphosphinothioylmethyl)-1,3-thiazolidine-2,4-dione
  • 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione analogs with different substituents

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H14NO4PS3

Molecular Weight

315.4 g/mol

IUPAC Name

5-(diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H14NO4PS3/c1-3-12-14(15,13-4-2)16-5-6-7(10)9-8(11)17-6/h6H,3-5H2,1-2H3,(H,9,10,11)

InChI Key

RDGMLWWLDZWCIA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCC1C(=O)NC(=O)S1

Origin of Product

United States

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